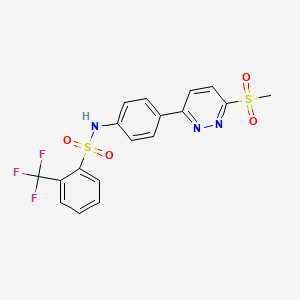

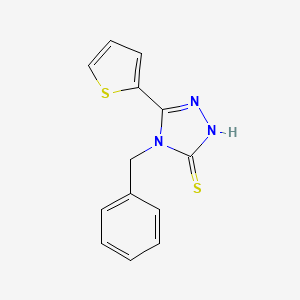

![molecular formula C17H15N3O3 B2946990 N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-10-6](/img/structure/B2946990.png)

N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of azahetarylcaboxylic acids . It has been synthesized as part of the search for new analgesics . All N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have analgesic properties to a greater or lesser degree .

Synthesis Analysis

The compound is synthesized by the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and benzylamines in boiling ethanol . The structure of the compounds obtained has been confirmed by the data of elemental analysis and NMR 1H spectroscopy .Molecular Structure Analysis

The structure of the compound is confirmed by the data of elemental analysis and NMR 1H spectroscopy . The signals of aromatic protons of pyrido-pyrimidine nuclei are shifted downfield and generally for a typical AMX spin system . The signals of aromatic protons of benzilamide fragments are shifted upfield in all cases and focused on very narrow segments of the spectra .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .将来の方向性

The compound and its derivatives show promise as analgesics . Future research could focus on further understanding the mechanism of action, optimizing the synthesis process, and conducting preclinical and clinical trials to assess efficacy and safety. It would also be interesting to explore the potential of this compound in other therapeutic areas.

作用機序

Target of Action

It has been found to have analgesic properties , suggesting it may interact with pain receptors or pathways in the body.

Biochemical Pathways

Given its analgesic properties , it can be inferred that it may influence pain signaling pathways.

Result of Action

It has been found to exhibit analgesic properties , indicating that it may alleviate pain at the molecular and cellular levels.

生化学分析

Biochemical Properties

It has been found that this compound, like other pyrido[1,2-a]pyrimidines, can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXGXPOPKWRTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

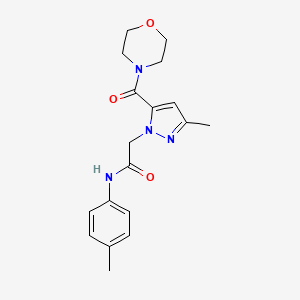

![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2946912.png)

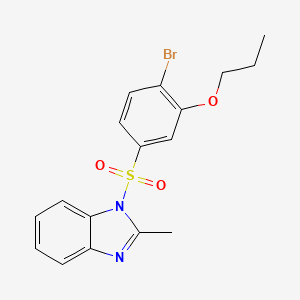

![5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2946916.png)

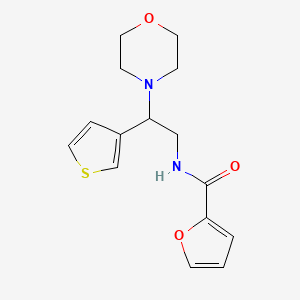

![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2946918.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946922.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide](/img/structure/B2946923.png)

![methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2946930.png)